

BI-4924: A Potent and Selective Chemical Probe for Phosphoglycerate Dehydrogenase (PHGDH)

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Compound of Interest

Compound Name: BI-4924

Cat. No.: B15614151

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a highly potent and selective small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.[3][4][5] This pathway is a critical metabolic node, providing precursors for the synthesis of amino acids, nucleotides, and lipids, and is often upregulated in various cancers, making PHGDH an attractive therapeutic target.[3][5] This technical guide provides a comprehensive overview of **BI-4924** as a chemical probe, including its mechanism of action, in vitro and cellular activity, and detailed experimental protocols for its use.

Mechanism of Action

BI-4924 functions as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD⁺. [1][2][6] Its potent inhibitory activity disrupts the de novo synthesis of serine, thereby impacting downstream metabolic processes that are dependent on this pathway. For cellular studies, the use of its cell-permeable ester prodrug, BI-4916, is recommended.[3][4] BI-4916 readily enters cells and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, **BI-4924**, leading to its intracellular enrichment.[7][8] To ensure rigorous experimental design, BI-5583 is available as a structurally related but inactive negative control. [3]

Quantitative Data

The following tables summarize the key quantitative data for **BI-4924** and its related compounds.

Table 1: In Vitro Activity of **BI-4924**

Parameter	Value	Assay Conditions
IC50	3 nM	NAD+ high assay (250 µM)[1] [5]
SPR	26 nM	PHGDH Surface Plasmon Resonance[5]

Table 2: Cellular Activity of **BI-4924** (delivered via BI-4916 prodrug)

Parameter	Value	Cell Line	Assay Duration
IC50	2,200 nM	MDA-MB-468	72 h[1][2]

Table 3: Physicochemical and DMPK Properties of **BI-4924**

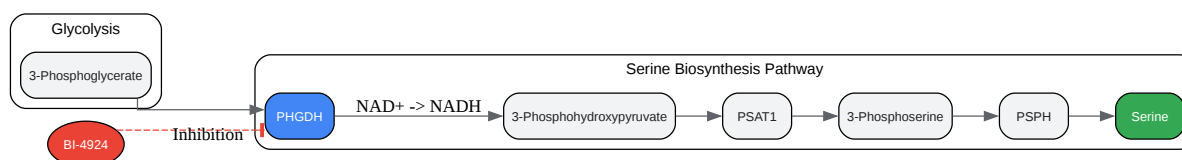
Parameter	Value
Molecular Weight (Da)	499.4[5]
logD @ pH 11	0.62[5]
Solubility @ pH 7 (µg/mL)	59[5]
Caco-2 Permeability AB @ pH 7.4 (10 ⁻⁶ cm/s)	0.21[5]
Caco-2 Efflux Ratio	10.8[5]
Microsomal Stability (human/mouse/rat) (% QH)	<24 / <24 / <23[5]
Hepatocyte Stability (mouse) (% QH)	32[5]

Table 4: Related Compounds

Compound	Role	Molecular Weight (Da)
BI-4916	Cell-permeable prodrug	527.4
BI-5583	Negative control	372.8 ^[5]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and its inhibition by **BI-4924**.



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Caption: The serine biosynthesis pathway and the inhibitory action of **BI-4924** on PHGDH.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **BI-4924** as a chemical probe. The following are methodologies for key experiments based on published literature.

PHGDH Fluorescence Intensity Assay (Biochemical IC₅₀ Determination)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

- Reagents and Materials:
 - Recombinant human PHGDH enzyme

- Assay buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT
- Substrate: 3-Phosphoglycerate
- Cofactor: NAD⁺
- Diaphorase
- Resazurin
- **BI-4924** (or other test compounds) in DMSO
- 384-well black microplates
- Procedure:
 - Prepare a serial dilution of **BI-4924** in DMSO.
 - In a 384-well plate, add 50 nL of the compound solution to each well.
 - Add 10 µL of a solution containing PHGDH enzyme, diaphorase, and resazurin in assay buffer to each well.
 - Incubate for 15 minutes at room temperature.
 - Initiate the enzymatic reaction by adding 10 µL of a solution containing 3-phosphoglycerate and NAD⁺ in assay buffer.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) using a plate reader.
 - Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay (Binding Affinity)

SPR is used to measure the binding affinity and kinetics of **BI-4924** to PHGDH.

- Reagents and Materials:
 - Recombinant human PHGDH enzyme
 - SPR instrument (e.g., Biacore)
 - CM5 sensor chip
 - Amine coupling kit (EDC, NHS, ethanolamine)
 - Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
 - **BI-4924** in running buffer with a low percentage of DMSO
- Procedure:
 - Immobilize PHGDH onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
 - Prepare a serial dilution of **BI-4924** in the running buffer.
 - Inject the different concentrations of **BI-4924** over the immobilized PHGDH surface at a constant flow rate.
 - Monitor the binding response (in Resonance Units, RU) in real-time.
 - After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
 - Analyze the binding data using the instrument's software to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (KD).

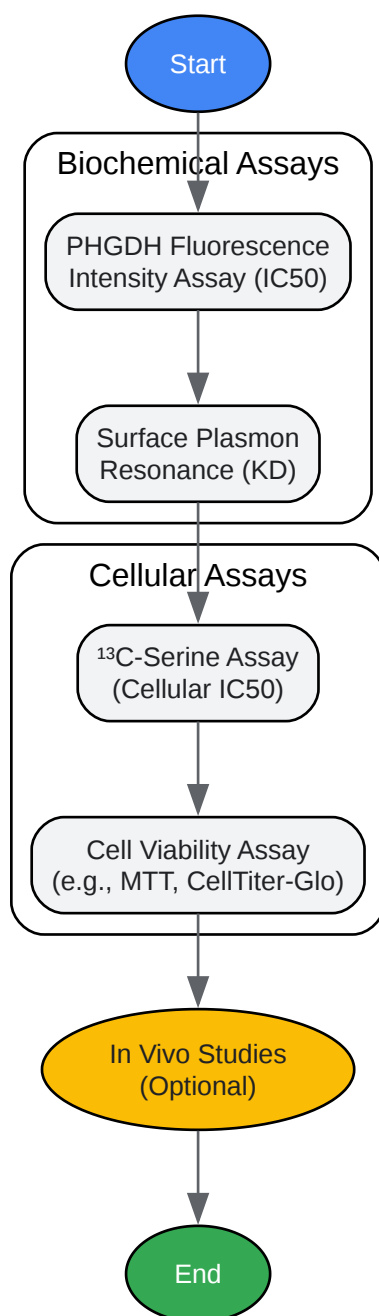
¹³C-Serine Cellular Assay (Cellular Target Engagement)

This assay measures the inhibition of de novo serine synthesis in cells by tracing the incorporation of ¹³C-labeled glucose into serine.

- Reagents and Materials:
 - MDA-MB-468 cells (or other relevant cell line)
 - Cell culture medium (e.g., DMEM)
 - [U-¹³C₆]-glucose
 - BI-4916 (prodrug) in DMSO
 - LC-MS/MS system
- Procedure:
 - Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with a serial dilution of BI-4916 for the desired duration (e.g., 72 hours).
 - For the final hours of treatment, replace the medium with a medium containing [U-¹³C₆]-glucose.
 - After the incubation period, wash the cells with ice-cold saline.
 - Extract the intracellular metabolites using a suitable extraction solvent (e.g., 80% methanol).
 - Analyze the cell extracts by LC-MS/MS to quantify the amount of ¹³C-labeled serine.
 - Determine the IC₅₀ value for the inhibition of de novo serine synthesis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating **BI-4924**.



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Caption: A generalized experimental workflow for the characterization of **BI-4924**.

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